Cas no 832715-99-8 (6-tert-butylpyridine-3-carboxylic acid)
6-tert-butylpyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarboxylic acid, 6-(1,1-dimethylethyl)-
- 6-(1,1-Dimethylethyl)-3-pyridinecarboxylic acid
- 6-(tert-Butyl)nicotinic acid
- 6-tert-butylnicotinic acid
- 6-tert-butylpyridine-3-carboxylic acid
- 6-(1,1-Dimethylethyl)-3-pyridinecarboxylic acid (ACI)
- 6-tert-Butyl-pyridine-3-carboxylic acid
- DTXSID90619660
- DB-075916
- AKOS006284718
- CCG-358115
- EN300-180108
- 832715-99-8
- SY018943
- DS-15624
- 6-(tert-Butyl)nicotinicacid
- SCHEMBL1070876
- CS-0043067
- CVGXKEVUQXTBGM-UHFFFAOYSA-N
- PB10487
- MFCD08059362
- 6-tert-butyl-nicotinic acid
-
- MDL: MFCD08059362
- Inchi: 1S/C10H13NO2/c1-10(2,3)8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13)
- InChI Key: CVGXKEVUQXTBGM-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C(C)(C)C)=NC=1)O
Computed Properties
- Exact Mass: 179.094628657g/mol
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 50.2Ų
6-tert-butylpyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029168717-1g |
6-tert-Butylnicotinic acid |
832715-99-8 | 95% | 1g |
$194.55 | 2023-08-31 | |
| Alichem | A029168717-5g |
6-tert-Butylnicotinic acid |
832715-99-8 | 95% | 5g |
$581.70 | 2023-08-31 | |
| TRC | B814160-50mg |
6-tert-butylnicotinic acid |
832715-99-8 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B814160-100mg |
6-tert-butylnicotinic acid |
832715-99-8 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B814160-500mg |
6-tert-butylnicotinic acid |
832715-99-8 | 500mg |
$ 275.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DM089-50mg |
6-tert-butylpyridine-3-carboxylic acid |
832715-99-8 | 95+% | 50mg |
88.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DM089-200mg |
6-tert-butylpyridine-3-carboxylic acid |
832715-99-8 | 95+% | 200mg |
282.0CNY | 2021-08-04 | |
| Chemenu | CM108676-1g |
6-tert-butylpyridine-3-carboxylic acid |
832715-99-8 | 97% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM108676-5g |
6-tert-butylpyridine-3-carboxylic acid |
832715-99-8 | 97% | 5g |
$660 | 2021-08-06 | |
| Chemenu | CM108676-10g |
6-tert-butylpyridine-3-carboxylic acid |
832715-99-8 | 97% | 10g |
$1100 | 2021-08-06 |
6-tert-butylpyridine-3-carboxylic acid Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 6-tert-butylpyridine-3-carboxylic acid
Introduction to 6-tert-butylpyridine-3-carboxylic acid (CAS No. 832715-99-8)
6-tert-butylpyridine-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 832715-99-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine derivatives family, characterized by a nitrogen-containing heterocyclic ring, which makes it a versatile scaffold for various chemical modifications and biological applications.
The structural motif of 6-tert-butylpyridine-3-carboxylic acid incorporates a tert-butyl group at the 6-position and a carboxylic acid moiety at the 3-position of the pyridine ring. This particular arrangement imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry. The presence of the carboxylic acid group enhances its reactivity, allowing for further functionalization via esterification, amidation, or other conjugation strategies.
In recent years, 6-tert-butylpyridine-3-carboxylic acid has been extensively studied for its potential applications in drug discovery and material science. Its pyridine core is a common structural feature in many bioactive molecules, contributing to its utility as a building block in medicinal chemistry. The tert-butyl group, while providing steric hindrance, also influences the compound's solubility and metabolic stability, making it an attractive candidate for pharmacological development.
One of the most compelling aspects of 6-tert-butylpyridine-3-carboxylic acid is its role in the synthesis of novel ligands for enzyme inhibition and receptor binding studies. Researchers have leveraged its structural framework to develop compounds with targeted biological activity. For instance, derivatives of this molecule have been explored as potential inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The tert-butyl substitution enhances binding affinity and selectivity, improving the overall efficacy of these inhibitors.
Moreover, 6-tert-butylpyridine-3-carboxylic acid has found applications in the development of advanced materials, particularly in coordination chemistry and catalysis. Its ability to act as a chelating agent allows for the design of metal complexes with tailored properties. These complexes have been investigated for their catalytic activity in organic transformations, offering sustainable alternatives to traditional synthetic methods. The carboxylic acid functionality further enables coordination with transition metals, facilitating diverse chemical reactions.
The pharmaceutical industry has also shown interest in 6-tert-butylpyridine-3-carboxylic acid due to its potential as a prodrug or pharmacophore. Prodrug strategies often rely on biologically inactive precursors that are converted into active drugs within the body. The structural features of this compound make it an ideal candidate for such modifications, enhancing drug delivery and bioavailability. Additionally, its derivatives have been tested in preclinical studies for their anti-inflammatory and antimicrobial properties.
Recent advancements in computational chemistry have further highlighted the significance of 6-tert-butylpyridine-3-carboxylic acid. Molecular modeling studies have revealed its interaction patterns with biological targets, providing insights into drug-receptor binding mechanisms. These simulations have guided the design of optimized analogs with improved pharmacokinetic profiles. The integration of machine learning algorithms has also accelerated the discovery process by predicting novel derivatives with enhanced activity.
In conclusion, 6-tert-butylpyridine-3-carboxylic acid (CAS No. 832715-99-8) represents a fascinating compound with broad applications across multiple scientific domains. Its unique structural features and reactivity make it indispensable in pharmaceutical research, material science, and industrial chemistry. As our understanding of molecular interactions deepens, the potential uses of this compound are likely to expand further, driving innovation in both academic and industrial settings.
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